molecular formula C21H45OP B12124318 1-Diheptylphosphorylheptane CAS No. 17262-51-0

1-Diheptylphosphorylheptane

Cat. No.: B12124318
CAS No.: 17262-51-0
M. Wt: 344.6 g/mol
InChI Key: KNFWHHCXXKWASF-UHFFFAOYSA-N
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Description

C21H45OPC_{21}H_{45}OPC21​H45​OP

. It is characterized by the presence of a phosphoryl group (P=O) bonded to three heptyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Diheptylphosphorylheptane can be synthesized through several methods. One common approach involves the reaction of heptylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:

3C7H15MgBr+PCl3(C7H15)3P+3MgBrCl3 \text{C}_7\text{H}_{15}\text{MgBr} + \text{PCl}_3 \rightarrow (\text{C}_7\text{H}_{15})_3\text{P} + 3 \text{MgBrCl} 3C7​H15​MgBr+PCl3​→(C7​H15​)3​P+3MgBrCl

The resulting triheptylphosphine is then oxidized using hydrogen peroxide or another suitable oxidizing agent to form this compound:

(C7H15)3P+H2O2(C7H15)3PO+H2O(\text{C}_7\text{H}_{15})_3\text{P} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_7\text{H}_{15})_3\text{PO} + \text{H}_2\text{O} (C7​H15​)3​P+H2​O2​→(C7​H15​)3​PO+H2​O

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Diheptylphosphorylheptane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphoryl group back to a phosphine.

    Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the parent phosphine.

Scientific Research Applications

1-Diheptylphosphorylheptane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize metal complexes and enhance catalytic activity.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug delivery systems.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-diheptylphosphorylheptane exerts its effects varies depending on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with proteins and enzymes, altering their activity and function. The phosphoryl group plays a crucial role in these interactions, often through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

1-Diheptylphosphorylheptane can be compared with other similar compounds, such as:

    Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of heptyl groups. It is widely used in organic synthesis and catalysis.

    Trioctylphosphine oxide: Similar but with octyl groups. It is used in the extraction and purification of rare earth elements.

    Tributylphosphine oxide: Similar but with butyl groups. It is used as a reagent in organic synthesis and as a stabilizer in polymer production.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with other molecules.

Properties

CAS No.

17262-51-0

Molecular Formula

C21H45OP

Molecular Weight

344.6 g/mol

IUPAC Name

1-diheptylphosphorylheptane

InChI

InChI=1S/C21H45OP/c1-4-7-10-13-16-19-23(22,20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3

InChI Key

KNFWHHCXXKWASF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCP(=O)(CCCCCCC)CCCCCCC

Origin of Product

United States

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